(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate
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Overview
Description
The compound “(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate” is a complex organic molecule . It is used to treat hypertension as monotherapy or in combination with other antihypertensive drugs .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The shortest intercentroid distance between two ring-centroids was found at 3.9960(8)Å and is apparent between the five-membered cyclocarbonate group and the phenyl ring bearing the tetrazol moiety .Physical And Chemical Properties Analysis
This compound has a molecular weight of 558.59 . It is a solid at room temperature and should be stored in a dry place, preferably under -20C .Scientific Research Applications
Angiotensin II Receptor Antagonism
One primary application of this compound is in the field of angiotensin II receptor antagonism. Studies have shown the efficacy of similar compounds in inhibiting angiotensin II-induced responses, suggesting potential use in managing conditions like hypertension (Grange et al., 2007). Another study found that certain compounds exhibited strong binding affinity to angiotensin II receptors and effectively inhibited angiotensin II-induced pressor response (Yanagisawa et al., 1996).
Antihypertensive Properties
Compounds with a similar structure have demonstrated potent antihypertensive effects. For example, nonpeptide angiotensin II receptor antagonists were synthesized and evaluated for their effect on blood pressure, showing promising results (Kubo et al., 1993).
Receptor Binding and Antagonistic Activity
Various compounds in this class have been studied for their receptor binding and antagonistic activity. Imidazole-5-carboxylic acids bearing alkyl, alkenyl, and hydroxyalkyl substituents were prepared and evaluated, indicating potential for therapeutic applications (Wong et al., 1990).
Synthesis and Structural Analysis
Research has also focused on the synthesis and structural analysis of related compounds. For instance, the crystal structure of azilsartan methyl ester, a related compound, was studied, providing insights into its molecular configuration and potential interactions (Li et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-5-(2-hydroxypropan-2-yl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N6O6/c1-5-6-11-24-31-26(30(3,4)39)25(28(37)40-17-23-18(2)41-29(38)42-23)36(24)16-19-12-14-20(15-13-19)21-9-7-8-10-22(21)27-32-34-35-33-27/h7-10,12-15,39H,5-6,11,16-17H2,1-4H3,(H,32,33,34,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UREFBEDUPPNTPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N6O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate |
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